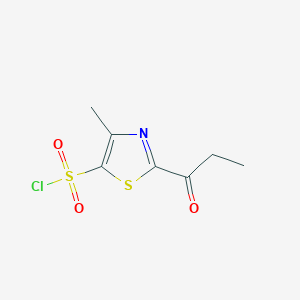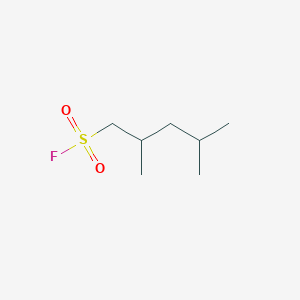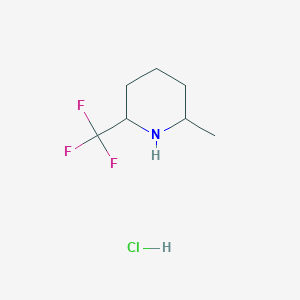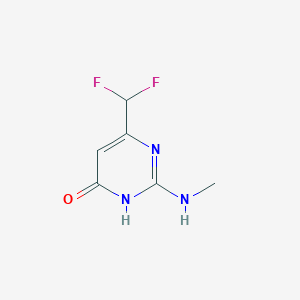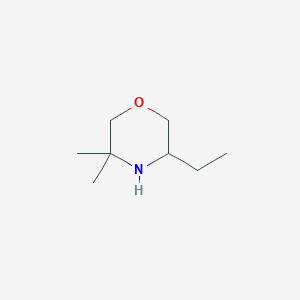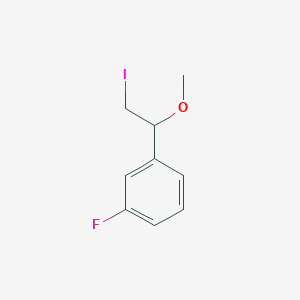![molecular formula C11H19NOS B13315598 4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13315598.png)
4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol is a chemical compound with the molecular formula C11H19NOS and a molecular weight of 213.34 g/mol This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and an amino alcohol functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol typically involves the reaction of 5-methylthiophene with an appropriate alkylating agent to introduce the ethyl groupSpecific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .
化学反応の分析
Types of Reactions
4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiophene ring or the amino alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler alcohols or amines .
科学的研究の応用
4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amino alcohol group allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
Uniqueness
4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol is unique due to its specific combination of a thiophene ring and an amino alcohol group.
特性
分子式 |
C11H19NOS |
|---|---|
分子量 |
213.34 g/mol |
IUPAC名 |
4-[1-(5-methylthiophen-2-yl)ethylamino]butan-2-ol |
InChI |
InChI=1S/C11H19NOS/c1-8(13)6-7-12-10(3)11-5-4-9(2)14-11/h4-5,8,10,12-13H,6-7H2,1-3H3 |
InChIキー |
XTGRHQKVKRSSDR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C(C)NCCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13315515.png)
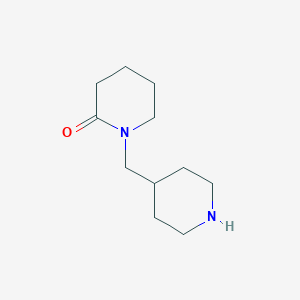
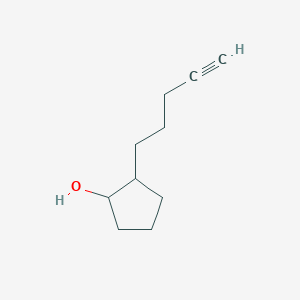
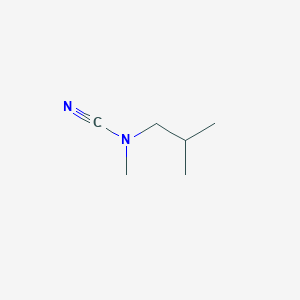
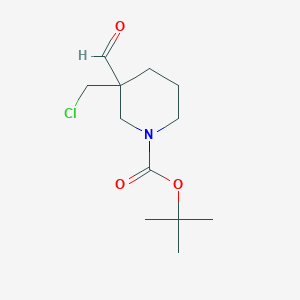
![N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13315544.png)
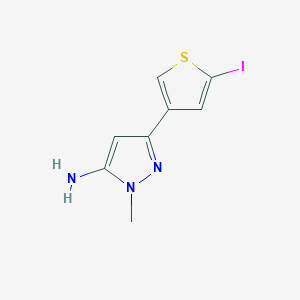
![Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13315564.png)
